molecular formula C14H6ClN5O3S2 B3725509 2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone

2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone

Cat. No. B3725509
M. Wt: 391.8 g/mol
InChI Key: DNUZZOSVQJYDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone involves its ability to bind to certain proteins and enzymes. This binding can affect the activity and function of these molecules, allowing researchers to study various biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone depend on the specific proteins and enzymes that it binds to. However, some potential effects of this compound include changes in enzyme activity, alterations in protein function, and modifications to cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone in lab experiments is its ability to act as a fluorescent probe, allowing researchers to easily detect and study various biochemical and physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a wide range of biological processes. Additionally, further research is needed to better understand the specific proteins and enzymes that this compound binds to, as well as its potential therapeutic applications.

Scientific Research Applications

2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone has several potential applications in scientific research. One of the main uses of this compound is as a fluorescent probe for detecting and studying various biochemical and physiological processes. This compound has been shown to bind to certain proteins and enzymes, allowing researchers to study their activity and function.

properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClN5O3S2/c15-7-5-9(12(20(22)23)11-10(7)18-25-19-11)24-14-16-8-4-2-1-3-6(8)13(21)17-14/h1-5H,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUZZOSVQJYDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SC3=C(C4=NSN=C4C(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone
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2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone
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2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone
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2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone
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2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone

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